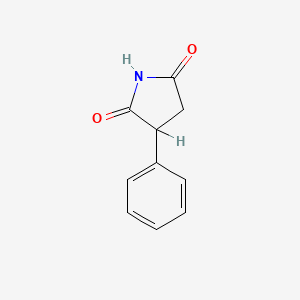

3-Phenylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSWNQYFMNGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340970 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-18-4 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 3-Phenylpyrrolidine-2,5-dione from Phenylsuccinic Acid

Executive Summary

The synthesis of 3-phenylpyrrolidine-2,5-dione (3-phenylsuccinimide) is a critical transformation in medicinal chemistry, serving as a foundational scaffold for anticonvulsant agents (e.g., Phensuximide derivatives). A common pitfall in this synthesis is the confusion with its isomer, N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione). While the latter is formed by reacting succinic anhydride with aniline, the target molecule here requires the construction of the imide ring around a phenyl-substituted carbon backbone.

This guide details the definitive protocol for converting phenylsuccinic acid into 3-phenylpyrrolidine-2,5-dione. We prioritize the Urea Fusion Method , a solvent-free, high-atom-economy approach that drives the thermodynamic equilibrium toward cyclization through the irreversible evolution of gases (

Mechanistic Underpinnings[1][2]

The transformation of phenylsuccinic acid to its cyclic imide is a dehydrative cyclization. The reaction proceeds through an ammonium salt intermediate, followed by the formation of a mono-amide (amic acid), and finally ring closure.

Reaction Pathway[1][3]

-

Salt Formation: The dicarboxylic acid reacts with the ammonia source (urea decomposes to provide

) to form ammonium phenylsuccinate. -

Amidation: Thermal energy drives the release of water, forming phenylsuccinamic acid.

-

Cyclization: Further dehydration at elevated temperatures (>150°C) closes the ring to form the thermodynamically stable 5-membered imide.

Figure 1: Thermal dehydrative cyclization pathway from phenylsuccinic acid to 3-phenylsuccinimide.[1]

Synthetic Methodologies

Method A: Solvent-Free Urea Fusion (Recommended)

This method is preferred for its operational simplicity, high yield, and avoidance of organic solvents during the reaction phase. Urea acts as a high-boiling "solvent" and ammonia source.

Reagents:

-

Phenylsuccinic acid (1.0 equiv)

-

Urea (1.0 – 1.5 equiv)

Protocol:

-

Intimate Mixing: Grind phenylsuccinic acid (e.g., 19.4 g, 100 mmol) and urea (e.g., 6.0 g, 100 mmol) in a mortar until a fine, homogeneous powder is obtained.

-

Fusion: Transfer the mixture to a round-bottom flask. Heat the flask in an oil bath to 130–140°C . The powder will melt into a clear viscous liquid.

-

Reaction Phase: Gradually increase the temperature to 175–180°C over 30 minutes.

-

Observation: The mixture will bubble vigorously as

, -

Endpoint: Maintain this temperature until the evolution of gas ceases and the melt becomes quiescent (typically 1–2 hours).

-

-

Solidification: Allow the melt to cool. It will solidify into a crude crystalline mass.

-

Purification: Recrystallize the crude solid from 95% Ethanol or a Water/Ethanol mixture.

-

Drying: Dry the crystals in a vacuum oven at 50°C.

Method B: Aqueous Ammonia Thermal Dehydration

This method is suitable if urea contamination is a concern, though it requires an energy-intensive water evaporation step.

Protocol:

-

Dissolution: Suspend phenylsuccinic acid in concentrated aqueous ammonia (28-30%). Stir until fully dissolved (formation of diammonium salt).

-

Evaporation: Heat the solution on a steam bath or rotary evaporator to remove water and excess ammonia. A white solid (ammonium phenylsuccinate) will remain.

-

Pyrolysis: Transfer the solid to a distillation apparatus. Heat the solid dry using a sand bath or heating mantle.

-

Cyclization: Raise temperature to 180–200°C . The salt will decompose, releasing water and ammonia, and the residue will melt.

-

Isolation: The product can be distilled under high vacuum or, more commonly, cooled and recrystallized as in Method A.

Experimental Workflow & Data

The following workflow visualizes the critical decision points and process steps for the Urea Fusion method.

Figure 2: Step-by-step workflow for the Urea Fusion synthesis.

Quantitative Data Summary

| Parameter | Method A (Urea Fusion) | Method B (Ammonia Thermal) |

| Reaction Temp | 170–180°C | 180–200°C |

| Time | 1.5 – 2.5 Hours | 3 – 4 Hours (incl. evaporation) |

| Typical Yield | 80 – 90% | 70 – 85% |

| Atom Economy | High (Byproducts: | Moderate (Excess |

| Purification | Recrystallization (EtOH) | Distillation or Recrystallization |

Characterization & Quality Control

Verification of the product structure is essential to distinguish it from starting materials or N-phenyl isomers.

-

Melting Point: The pure compound (CAS 3464-18-4) typically melts in the range of 88–90°C . (Note: N-phenylsuccinimide melts significantly higher at ~156°C).

-

Infrared Spectroscopy (IR): Look for the characteristic imide doublet in the carbonyl region.

- (asymmetric): ~1770 cm⁻¹

- (symmetric): ~1700 cm⁻¹

- : Broad band around 3200 cm⁻¹ (Confirming the N-H bond, absent in N-phenyl isomers).

-

H-NMR (DMSO-d6):

-

Imide N-H: Broad singlet at

11.0–11.5 ppm. -

Methine (CH-Ph): Quartet/Multiplet at

~4.0 ppm. -

Methylene (CH2): Complex ABX pattern at

2.5–3.0 ppm. -

Aromatic: Multiplet at

7.2–7.5 ppm.

-

Safety & Scalability

-

Ammonia Evolution: Both methods release significant quantities of ammonia gas. Reactions must be performed in a fume hood with appropriate scrubbing if scaled up.

-

Thermal Hazards: The reaction involves temperatures near 200°C. Use silicone oil baths or heating mantles with digital temperature control. Ensure glassware is free of star-cracks to prevent failure under thermal stress.

-

Scale-Up: The Urea Fusion method is highly scalable. On a kilogram scale, mechanical stirring is required to handle the viscous melt and ensure even heat distribution.

References

-

Reaction of Succinic Acid with Ammonia/Urea (General Protocol)

-

Target Molecule Data (3-Phenylpyrrolidine-2,5-dione)

- PubChem CID: 568890.

-

Starting Material (Phenylsuccinic Acid)

- PubChem CID: 95459.

-

Comparative Isomer Data (N-Phenylsuccinimide)

- PubChem CID: 66519.

Sources

- 1. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylsuccinimide [webbook.nist.gov]

- 3. Phensuximide | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methsuximide - CAS-Number 77-41-8 - Order from Chemodex [chemodex.com]

- 6. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenylsuccinimide Scaffold: Discovery, Chemistry, and Clinical History of 3-Phenylpyrrolidine-2,5-dione

Topic: Discovery and History of 3-Phenylpyrrolidine-2,5-dione (Phensuximide Scaffold) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-Phenylpyrrolidine-2,5-dione (also known as 2-phenylsuccinimide ) represents a pivotal scaffold in the history of anticonvulsant drug discovery. It is the core pharmacophore and active metabolite of Phensuximide (Milontin), the first succinimide approved for the treatment of absence (petit mal) epilepsy.

Developed in the early 1950s by Parke-Davis (now Pfizer), this molecule marked the transition from toxic oxazolidinediones (e.g., trimethadione) to the safer succinimide class. While Phensuximide itself has largely been superseded by Ethosuximide (Zarontin), the discovery of the phenylsuccinimide scaffold established the structural requirements for T-type calcium channel blockade, a mechanism central to controlling thalamocortical spike-and-wave oscillations.

This guide details the chemical genesis, synthesis protocols, pharmacological mechanism, and clinical trajectory of 3-phenylpyrrolidine-2,5-dione.

Chemical Identity and Nomenclature

It is critical to distinguish between the parent drug and its active metabolite/scaffold.

| Property | Phensuximide (Prodrug/Drug) | 3-Phenylpyrrolidine-2,5-dione (Metabolite/Scaffold) |

| IUPAC Name | 1-methyl-3-phenylpyrrolidine-2,5-dione | 3-phenylpyrrolidine-2,5-dione |

| Common Name | Phensuximide, N-methyl-2-phenylsuccinimide | Phenylsuccinimide, PPD |

| Role | Marketed Anticonvulsant (1953) | Active Metabolite & Pharmacophore |

| CAS Registry | 86-34-0 | 77-41-8 (Generic succinimide core) |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₉NO₂ |

Note on Numbering: Historically, the carbonyl carbons are numbered 2 and 5. The phenyl group is at position 3 (alpha to the carbonyl). Thus, 3-phenylpyrrolidine-2,5-dione is synonymous with alpha-phenylsuccinimide.

Historical Genesis: The Parke-Davis Program (1951)

The Search for "Petit Mal" Agents

In the late 1940s, the only effective treatment for absence seizures was trimethadione (oxazolidinedione class), which carried severe risks of fatal aplastic anemia and nephrosis. Researchers at Parke-Davis sought a safer alternative by modifying the five-membered heterocyclic ring.

The Miller-Long-Chen Collaboration

The discovery of the phenylsuccinimide class was driven by the chemist team C.A. Miller and L.M. Long , alongside pharmacologist G. Chen .

-

Hypothesis: Replacing the ether oxygen of the oxazolidinedione ring with a methylene group (

) would yield succinimides, potentially retaining anticonvulsant activity while altering the toxicity profile. -

Screening Strategy: Compounds were screened using the Metrazol (pentylenetetrazol) threshold test , which specifically predicts efficacy against absence seizures, rather than the Maximal Electroshock (MES) test used for tonic-clonic agents.

In 1951 , Miller and Long published their seminal paper describing the synthesis of N-methyl-alpha-phenylsuccinimide (Phensuximide). Chen confirmed its efficacy in preventing Metrazol-induced seizures in rats, leading to its rapid clinical development.

Chemical Synthesis and Manufacturing[3]

The original synthesis developed by Miller and Long (1951) remains the foundational method for generating the phenylsuccinimide scaffold.

The Miller-Long Protocol

The synthesis involves the condensation of phenylsuccinic acid (or its anhydride) with an amine (methylamine for Phensuximide; ammonia for the scaffold).

Step-by-Step Methodology:

-

Precursor Preparation: Phenylsuccinic acid is suspended in water or dissolved in a solvent.

-

Amine Addition:

-

For Phensuximide : Aqueous methylamine (40%) is added slowly.

-

For 3-phenylpyrrolidine-2,5-dione : Concentrated ammonium hydroxide is used.

-

-

Dehydration/Cyclization: The mixture is heated to distill off water. The temperature is raised to 200°C and maintained until the evolution of water ceases, effecting ring closure (imide formation).

-

Purification: The residue is crystallized from ethanol (95%) to yield the crystalline product.

Visualization of Synthesis Pathway

Figure 1: Synthesis of Phensuximide and its metabolic conversion to the active scaffold 3-phenylpyrrolidine-2,5-dione.

Pharmacological Profile[1][2][3][4][5][6][7][8][9]

Mechanism of Action: T-Type Calcium Channels

Unlike phenytoin (sodium channel blocker), phenylsuccinimides act by inhibiting T-type (low-voltage activated) calcium channels (CaV3.1, CaV3.2, CaV3.3) in the thalamic reticular nucleus.

-

Pathophysiology: Absence seizures are caused by aberrant 3 Hz spike-and-wave oscillations in the thalamocortical loop.

-

Effect: Phensuximide and its metabolite PPD reduce the low-threshold calcium current (

), dampening the pacemaker activity of thalamic neurons and halting the seizure discharge.

Metabolism and Bioactivation

Phensuximide is rapidly absorbed but undergoes extensive hepatic metabolism.[1]

-

N-Demethylation: The N-methyl group is removed by cytochrome P450 enzymes to yield 3-phenylpyrrolidine-2,5-dione (PPD) .

-

Active Metabolite: PPD is pharmacologically active and contributes significantly to the duration of action. However, the phenyl ring makes the molecule more lipophilic and susceptible to further hydroxylation and conjugation, leading to faster elimination compared to the ethyl-substituted analog (ethosuximide).

Structure-Activity Relationship (SAR)

The Parke-Davis team discovered that the substituents at the C3 position determine the spectrum of activity:

-

Phenyl group (Phensuximide): Broadens activity but reduces potency against absence seizures compared to alkyl groups.

-

Ethyl + Methyl (Ethosuximide): Optimal for absence seizures; lacks the phenyl ring's metabolic liability.

-

Methyl + Phenyl (Methsuximide): Active against both absence and complex partial seizures.[2]

Clinical Trajectory and Obsolescence

Approval and Usage[1]

-

1953: Phensuximide (Milontin) receives FDA approval. It is the first succinimide to market.

-

Efficacy: Effective in reducing seizure frequency in ~50% of patients with petit mal epilepsy.

-

Toxicity: Side effects included nausea, dizziness, drowsiness, and microscopic hematuria. While safer than trimethadione, it was far from ideal.

The Shift to Ethosuximide

By 1960, Parke-Davis introduced Ethosuximide (Zarontin).[3]

-

Comparison: Ethosuximide was significantly more potent and had a longer half-life (up to 60 hours in adults) compared to the rapid clearance of phenylsuccinimides.

-

Outcome: Phensuximide was relegated to a second- or third-line agent for refractory cases. It is rarely used today but remains a critical "proof of concept" molecule in the history of neurology.

Comparative Data Table

| Drug | Brand Name | R1 (N-sub) | R3 (C-sub) | Half-Life | Potency (Metrazol) |

| Phensuximide | Milontin | Methyl | Phenyl | ~4-12 hrs | Moderate |

| Methsuximide | Celontin | Methyl | Methyl, Phenyl | ~2-4 hrs (Parent)~40 hrs (Metabolite) | High |

| Ethosuximide | Zarontin | H | Methyl, Ethyl | ~40-60 hrs | High (Gold Standard) |

Physicochemical Properties: Polymorphism

Recent research (Timofeeva et al., 2019) has highlighted that 3-phenylpyrrolidine-2,5-dione exhibits complex polymorphism, which is relevant for modern formulation science.

-

Form I (Orthorhombic): The classic stable form.

-

Form II (Monoclinic) & Form III (Triclinic): Obtained under specific crystallization conditions.

-

Significance: Understanding these forms is crucial for controlling the bioavailability of any generic formulations or novel derivatives based on this scaffold.

References

-

Miller CA, Long LM. (1951). Anticonvulsants. I. An investigation of N-R-alpha-R'-alpha-phenylsuccinimides. Journal of the American Chemical Society, 73(10), 4895–4898. Link

-

Chen G, Portman R, Ensor CR, Bratton AC. (1951). The anticonvulsant activity of alpha-phenylsuccinimides.[1][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 103(1), 54–61. Link

-

Timofeeva TV, Sena V, Averkiev BB, et al. (2019). Unusual polymorphs of rac-3-phenylpyrrolidine-2,5-dione with Z' = 1, 2, and 3. CrystEngComm, 21, 6813-6823. Link

-

Glazko AJ, Dill WA, Wolf LM, Miller CA. (1954). The metabolism of Phensuximide.[1] Journal of Pharmacology and Experimental Therapeutics, 111(4), 413-424. Link

- Rankovic Z, et al. (2010). Drug Discovery for Psychiatric Disorders. Royal Society of Chemistry. (Context on T-type calcium channels).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.bg.ac.rs [chem.bg.ac.rs]

- 3. ccjm.org [ccjm.org]

- 4. Phensuximide | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chemical properties and structure of 3-phenylpyrrolidine-2,5-dione

Chemical Scaffold, Synthesis, and Pharmacological Relevance [1][2]

Executive Summary

3-Phenylpyrrolidine-2,5-dione (CAS 3464-18-4), historically referred to as 3-phenylsuccinimide or 2-phenylsuccinimide , represents the fundamental pharmacophore of the succinimide class of anticonvulsants.[1][2] While often overshadowed by its N-methylated derivative Phensuximide (Milontin) and the dimethylated analog Methsuximide , this molecule is the core active metabolite responsible for seizure control in specific metabolic pathways.[2]

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, validated synthetic protocols, and its critical role in structure-activity relationship (SAR) studies for antiepileptic drug design.[2]

Chemical Structure and Physicochemical Properties[2][3][4][5]

The succinimide ring is a five-membered cyclic imide.[1][2] In 3-phenylpyrrolidine-2,5-dione, a phenyl group is attached to the C3 position, creating a chiral center.[1][2] The molecule exhibits weak acidity due to the resonance stabilization of the nitrogen anion between the two carbonyl groups.[2]

Key Constants Table[1][2]

| Property | Value | Notes |

| IUPAC Name | 3-phenylpyrrolidine-2,5-dione | |

| CAS Number | 3464-18-4 | Distinct from Phensuximide (86-34-0) |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Melting Point | 89–90 °C | Crystalline solid [1] |

| Boiling Point | 165 °C @ 0.2 Torr | High thermal stability |

| pKa | 9.13 ± 0.50 (Predicted) | Weakly acidic imide proton [2] |

| Solubility | Ethanol, Chloroform, NaOH (aq) | Poorly soluble in neutral water |

| Chirality | C3 Center (R/S) | Typically synthesized as racemate |

Structural Dynamics

The molecule exists in equilibrium between the keto-imide form and the minor enol-imidol tautomers.[1][2] However, X-ray crystallography and IR spectroscopy confirm that the diketo form predominates in the solid state and neutral solution. The acidity of the N-H proton allows for the formation of water-soluble salts with strong bases (e.g., Sodium 3-phenylsuccinimide), a property utilized in extraction and purification protocols.[1][2]

Synthetic Protocols

The synthesis of 3-phenylpyrrolidine-2,5-dione is classically achieved through the cyclization of phenylsuccinic acid derivatives.[1][2] Below is a high-purity protocol suitable for laboratory-scale production.

Protocol: Cyclization of Phenylsuccinic Acid

This method utilizes thermal dehydration of the ammonium salt of phenylsuccinic acid.[2] It is preferred for its atom economy and avoidance of complex catalysts.[2]

Reagents:

-

Phenylsuccinic acid (1.0 eq)[1]

-

Ammonium hydroxide (28% NH₃, excess) or Urea[1]

-

Acetic acid (glacial)[1]

Step-by-Step Methodology:

-

Salt Formation: Dissolve phenylsuccinic acid in a minimum volume of concentrated ammonium hydroxide. Evaporate the solution to dryness under reduced pressure to obtain diammonium phenylsuccinate.[2]

-

Thermal Cyclization: Transfer the solid salt to a round-bottom flask equipped with an air condenser. Heat the melt to 170–180°C in an oil bath.

-

Reaction Monitoring: Maintain temperature for 30–60 minutes. The evolution of ammonia gas and water vapor indicates cyclization.[2]

-

Work-up: Cool the reaction mass to ~100°C and pour into ethanol. Allow to crystallize.

-

Purification: Recrystallize the crude solid from ethanol/water (9:1).

-

Validation: Verify product via melting point (target 89–90°C) and IR (characteristic imide carbonyl bands at ~1700 and 1770 cm⁻¹).

Visualization of Synthetic Pathway

Figure 1: Thermal cyclization pathway for the synthesis of the succinimide core.[1][2]

Chemical Reactivity and Stability[2]

Hydrolysis (Ring Opening)

The succinimide ring is susceptible to hydrolysis under alkaline conditions.

-

Mechanism: Nucleophilic attack of hydroxide at the carbonyl carbon.[2]

-

Product: Phenylsuccinamic acid (ring-opened amide-acid).[1][2]

-

Stability Note: Aqueous solutions must be maintained at pH < 8.5 to prevent degradation over time.[2]

N-Alkylation

The acidic N-H proton (pKa ~9.[1][2]1) allows for easy alkylation.[2]

-

Reaction: Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-substituted derivatives like Phensuximide .[1][2] This reactivity makes the molecule a versatile scaffold for library generation in drug discovery.[2]

Pharmacological Context and Metabolism[2][8]

Mechanism of Action

Succinimides, including 3-phenylpyrrolidine-2,5-dione, exert their anticonvulsant effects primarily by blocking T-type voltage-gated calcium channels in thalamic neurons.[1][2] This blockade suppresses the paroxysmal 3-Hz spike-and-wave discharges characteristic of absence (petit mal) seizures [3].[1][2]

Metabolic Bioactivation

While Phensuximide is the administered drug, it undergoes rapid hepatic metabolism.

-

N-Demethylation: Phensuximide is demethylated by CYP450 enzymes to form 3-phenylpyrrolidine-2,5-dione (the N-desmethyl metabolite).[1][2]

-

Activity: This metabolite retains significant anticonvulsant activity and has a longer half-life than the parent drug, contributing substantially to the therapeutic effect.[2]

-

Elimination: The phenyl ring is subsequently hydroxylated (mainly at the para position), followed by glucuronidation and renal excretion.

Metabolic Pathway Diagram[1][2]

Figure 2: Metabolic bioactivation and clearance pathway of phensuximide involving the 3-phenylpyrrolidine-2,5-dione core.[1][2]

References

-

PubChem. (2025).[2][3][4] 3-Phenylpyrrolidine-2,5-dione Compound Summary. National Library of Medicine.[2][4] Available at: [Link][1]

-

Goehring, R. R., et al. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences, 80(8), 790-792.[1][2] Available at: [Link]

-

Dudley, K. H., et al. (1972). Metabolic Fates of N-Methyl-α-phenylsuccinimide (Phensuximide) and of α-Phenylsuccinimide in the Dog. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][1]

-

Organic Syntheses. Phenylsuccinic Acid Preparation. Org. Syn. Coll. Vol. 1, p. 451. Available at: [Link][1]

Sources

The 3-Phenylpyrrolidine-2,5-dione Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpyrrolidine-2,5-dione, a succinimide derivative, has emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this core structure, delving into its significant anticonvulsant, antimicrobial, and anticancer properties. By synthesizing data from numerous preclinical studies, we will explore the intricate structure-activity relationships (SAR), elucidate proposed mechanisms of action, and present detailed experimental protocols for the evaluation of these compounds. This document is designed to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 3-phenylpyrrolidine-2,5-dione framework.

Introduction: The Architectural Allure of a Simple Scaffold

The pyrrolidine-2,5-dione ring system is a five-membered lactam that forms the core of many biologically active molecules.[1] Its synthetic tractability and the ability to readily introduce diverse substituents at the N-1 and C-3 positions have made it an attractive starting point for the generation of extensive compound libraries. The introduction of a phenyl group at the C-3 position, creating the 3-phenylpyrrolidine-2,5-dione scaffold, imparts a crucial lipophilic character and a three-dimensional architecture that facilitates interactions with a variety of biological targets.[2] This guide will systematically explore the key therapeutic areas where this scaffold has shown significant promise.

Anticonvulsant Activity: A Promising Avenue for Epilepsy Treatment

Derivatives of the 3-phenylpyrrolidine-2,5-dione scaffold have been extensively investigated for their potential as anticonvulsant agents, with many compounds demonstrating potent activity in preclinical seizure models.[3][4][5]

Preclinical Evaluation and Efficacy

The primary screening of these compounds typically involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.[3][4] Promising compounds are often further evaluated in the 6 Hz psychomotor seizure model, which is considered a model for therapy-resistant epilepsy.[4][5]

Several studies have reported derivatives with impressive efficacy, often exceeding that of established antiepileptic drugs (AEDs) like valproic acid and ethosuximide.[5][6] For instance, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione showed a median effective dose (ED50) in the MES test of 69.89 mg/kg in rats, with a protective index (TD50/ED50) of 7.15, indicating a favorable therapeutic window.[3] Another standout compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test, significantly more potent than valproic acid.[5]

| Compound ID | R1-Substituent | R3-Substituent | Seizure Model | ED50 (mg/kg) | Reference |

| 15 | -NH-Ph | -CH3, -CH3 | MES (rat) | 69.89 | [3] |

| 3q | -CH2-CO-N(CH2CH2)2O | -Ph, -Ph | MES (mouse) | 31.64 | [4] |

| 3q | -CH2-CO-N(CH2CH2)2O | -Ph, -Ph | scPTZ (mouse) | 75.41 | [4] |

| 3q | -CH2-CO-N(CH2CH2)2O | -Ph, -Ph | 6 Hz (32 mA, mouse) | 38.15 | [4] |

| 6 | -CH2-CO-N(piperazinyl)-Ph-F | 2-Cl-Ph | MES (mouse) | 68.30 | [5] |

| 6 | -CH2-CO-N(piperazinyl)-Ph-F | 2-Cl-Ph | 6 Hz (32 mA, mouse) | 28.20 | [5] |

| 33 | -CH2CH2-N(piperazinyl)-Ph-SCF3 | 2-benzo[b]thiophenyl | MES (mouse) | 27.4 | [7] |

| 33 | -CH2CH2-N(piperazinyl)-Ph-SCF3 | 2-benzo[b]thiophenyl | 6 Hz (32 mA, mouse) | 30.8 | [7] |

| 4 | -(CH2)3-N(CH2CH2)2O | 3-methyl-2-thiophenyl | MES (mouse) | 62.14 | [6] |

| 4 | -(CH2)3-N(CH2CH2)2O | 3-methyl-2-thiophenyl | 6 Hz (mouse) | 75.59 | [6] |

| 14 | -CH(Ph)-CO-N(CH3)2 | 3-CF3-Ph | MES (mouse) | 49.6 | [8] |

| 14 | -CH(Ph)-CO-N(CH3)2 | 3-CF3-Ph | scPTZ (mouse) | 67.4 | [8] |

| 14 | -CH(Ph)-CO-N(CH3)2 | 3-CF3-Ph | 6 Hz (32 mA, mouse) | 31.3 | [8] |

| 22 | -CH2-N(piperazinyl)-CH3 | 1-phenylethyl | scPTZ (mouse) | 39 | [9] |

| 22 | -CH2-N(piperazinyl)-CH3 | 1-phenylethyl | 6 Hz (mouse) | 36 | [9] |

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of this scaffold is profoundly influenced by the nature of the substituents at the N-1 and C-3 positions.

-

Substitution at C-3: The presence of a phenyl ring at the C-3 position is a common feature. Modifications to this ring, such as the introduction of electron-withdrawing groups like chloro or trifluoromethyl, can significantly enhance potency.[5][8] Replacing the phenyl ring with other aromatic systems, like benzo[b]thiophene, has also yielded highly active compounds.[7][10] The stereochemistry at the C-3 position can also play a role in activity.

-

Substitution at N-1: A wide variety of substituents have been explored at the imide nitrogen. Often, these are alkyl chains of varying lengths, frequently terminating in a basic amine functionality, such as a piperazine or morpholine ring.[6][9] This basic moiety can improve physicochemical properties, including aqueous solubility. The incorporation of an acetamide linker at the N-1 position has been shown to extend the anticonvulsant activity spectrum to include both MES and scPTZ models.[6]

Proposed Mechanism of Action

The anticonvulsant effect of 3-phenylpyrrolidine-2,5-dione derivatives is believed to be multifactorial. In vitro studies suggest that a primary mechanism involves the modulation of voltage-gated ion channels. Specifically, many active compounds have been shown to interact with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[4][5][11] This dual-action can effectively reduce neuronal hyperexcitability, a hallmark of epileptic seizures. Some derivatives may also exert their effects through interactions with GABAergic systems.[9]

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standard procedure for evaluating anticonvulsant activity in the MES model.

-

Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Drug Administration: Compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Induction of Seizures: At the time of peak effect (determined in preliminary studies, often 30-60 minutes post-administration), a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.

-

Endpoint: Protection is defined as the absence of the tonic hind limb extension.

-

Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.

Antimicrobial and Antifungal Activity: A Scaffold for New Anti-infectives

The 3-phenylpyrrolidine-2,5-dione scaffold has also been explored for its potential as an antimicrobial and antifungal agent.[12][13][14]

Spectrum of Activity

Derivatives of this scaffold have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, some N-arylsuccinimide and azo derivatives have shown moderate activity against Staphylococcus aureus, Vibrio cholerae, Candida tropicalis, and Cryptococcus neoformans.[12] The minimum inhibitory concentrations (MICs) for these compounds typically range from 16 to 256 µg/mL.[12][14] Another study on 2,3-pyrrolidinedione derivatives reported significant antibiofilm activity against the oral pathogens Streptococcus mutans and Candida albicans, with one compound showing efficacy comparable to the antiseptic chlorhexidine.[13]

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| N-Arylsuccinimide | Staphylococcus aureus | 32-128 | [12] |

| Azo Derivative | Staphylococcus aureus | 16-64 | [12] |

| N-Arylsuccinimide | Candida tropicalis | 64-128 | [12] |

| 2,3-Pyrrolidinedione | Streptococcus mutans | - | [13] |

| 2,3-Pyrrolidinedione | Candida albicans | - | [13] |

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is highly dependent on the substitution pattern.

-

The introduction of a phenol fragment into the N-arylsuccinimide structure was found to increase activity against S. aureus, C. tropicalis, and C. neoformans.[12]

-

The incorporation of an azo (-N=N-) functional group also enhanced antibacterial activity, particularly against S. aureus and V. cholerae.[12]

-

For 2,3-pyrrolidinedione derivatives, a free enolic hydroxyl group was found to be important for activity against S. mutans.[13]

Proposed Mechanism of Action

The precise mechanism of antimicrobial action for many of these derivatives is not yet fully elucidated. However, some studies suggest that these compounds may interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. For instance, some pyrrolidine-2,3-dione derivatives have been identified as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.[15] Molecular docking studies on other derivatives have suggested potential interactions with DNA gyrase.[16]

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a high concentration and then serially diluted in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: A Scaffold with Cytotoxic Potential

The 3-phenylpyrrolidine-2,5-dione scaffold has also been investigated as a potential framework for the development of novel anticancer agents.[17][18][19]

In Vitro Cytotoxicity

Derivatives of this scaffold have shown cytotoxic effects against various cancer cell lines, including those from lung, breast, and leukemia.[18][19][20] For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung epithelial cells, reducing cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM.[20][21] Hybrid molecules incorporating a thiazolidinone moiety have also shown high antiproliferative activity and selectivity towards leukemia, lung, breast, cervical, and colon carcinoma cells, while exhibiting low toxicity to normal human cells.[19]

Structure-Activity Relationship (SAR) Insights

-

Substitution on the N-phenyl ring: The presence of a 3,4,5-trimethoxyphenyl moiety on the nitrogen of the pyrrolidinone ring is a feature of some potent anticancer derivatives.[18][20]

-

Modifications at C-3: The introduction of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C-3 position has been shown to enhance activity against A549 lung cancer cells.[18][20]

-

Hybrid Molecules: The fusion of the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties, like thiazolidinone, can lead to highly potent and selective anticancer agents.[19]

Proposed Mechanism of Action

The anticancer mechanism of these compounds can be varied. Some derivatives, particularly those hybridized with thiazolidinones, have been shown to induce mitochondria-dependent apoptosis.[19] This is characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2.[19] These compounds can also cause single-strand breaks in DNA and internucleosomal DNA fragmentation.[19] Other derivatives may act as inhibitors of key enzymes involved in cancer cell proliferation, such as aromatase.[17]

Caption: Proposed apoptotic pathway induced by hybrid compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Perspectives

The 3-phenylpyrrolidine-2,5-dione scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility and the rich chemical space that can be explored through substitution have led to the discovery of potent anticonvulsant, antimicrobial, and anticancer compounds. The ongoing elucidation of their mechanisms of action and the continuous refinement of their structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic and toxicological properties of lead compounds to facilitate their translation into clinical candidates. The versatility of this scaffold ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.

References

-

Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5439-5451. [Link]

-

Sagan, J., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(12), e1700259. [Link]

-

Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6529. [Link]

-

Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3123. [Link]

-

Periyasami, G., et al. (2021). Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... ResearchGate. [Link]

-

Ahmed, S., et al. (2002). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(3), 169-175. [Link]

-

Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC. [Link]

-

Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. SciSpace. [Link]

-

Rapacz, A., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC. [Link]

-

Stasiak, A., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(1), 249. [Link]

-

PubChem. 3-Phenylpyrrolidine-2,5-dione. PubChem. [Link]

-

Zagaja, M., et al. (2018). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. ACS Chemical Neuroscience, 9(5), 1094-1106. [Link]

-

Brodziak-Jarosz, L., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 71, 46-52. [Link]

-

Rybka, S., et al. (2016). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry, 24(9), 2045-2055. [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]

-

Kauthale, S., et al. (2016). Synthesis of novel antimicrobial derivatives of 3-substituted pyrrolidine2, 5-diones using pharmacophore hybrid approach: Part-I. ResearchGate. [Link]

-

Piazzi, L., et al. (2019). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]

-

Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2661. [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]

-

Anusevičius, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 11784. [Link]

-

Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PMC. [Link]

-

Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

-

Anusevičius, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. [Link]

-

Melander, R. J., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry. [Link]

-

Al-Joboury, K. M. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 9. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. air.unimi.it [air.unimi.it]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Technical Guide: Anticonvulsant Potential of 3-Phenylpyrrolidine-2,5-dione Derivatives

[1][2]

Executive Summary

The pyrrolidine-2,5-dione scaffold, historically known as the succinimide core, remains a cornerstone in antiepileptic drug (AED) discovery. While early clinical success was achieved with Phensuximide and Methsuximide (targeting absence seizures via T-type calcium channels), contemporary research has pivoted toward 3-phenylpyrrolidine-2,5-dione derivatives , specifically N-Mannich bases.

This guide analyzes the transition of this scaffold from a narrow-spectrum anti-absence agent to a broad-spectrum anticonvulsant capable of mitigating generalized tonic-clonic seizures. We explore the structural modifications—primarily at the N-position and phenyl ring—that enable dual modulation of voltage-gated sodium (

Chemical Architecture & Structure-Activity Relationship (SAR)

The 3-phenylpyrrolidine-2,5-dione core possesses a unique lipophilic profile that facilitates Blood-Brain Barrier (BBB) penetration. Recent medicinal chemistry efforts focus on N-Mannich bases , where the imide nitrogen is substituted with amino-methyl moieties containing arylpiperazines or morpholines.

Core SAR Logic

-

The 3-Phenyl Ring: Essential for hydrophobic interaction with the binding pocket of voltage-gated ion channels. Substitution with electron-withdrawing groups (EWG) like -Cl , -F , or -CF3 at the ortho or meta positions significantly enhances potency by altering the electrostatic potential surface of the aromatic ring.

-

The Imide Nitrogen (N1): The primary site for derivatization. Unsubstituted imides often lack metabolic stability. Alkylation or amino-alkylation (Mannich bases) improves lipophilicity (

) and metabolic resistance. -

The Linker: A methylene spacer (

) introduced via Mannich reaction is critical for flexibility, allowing the bulky N-substituent to fit into auxiliary binding pockets of the target protein.

Visualization: SAR Map

Caption: Structural optimization strategy for 3-phenylpyrrolidine-2,5-dione derivatives focusing on N-alkylation and phenyl ring substitution.

Pharmacology: Mechanism of Action

Unlike Ethosuximide, which is highly selective for T-type calcium channels (

-

Voltage-Gated Sodium Channels (

): These derivatives stabilize the inactivated state of -

T-Type Calcium Channels (

): Retention of the succinimide core preserves some affinity for -

GABAergic Modulation: Certain N-Mannich bases have shown potential to allosterically modulate

receptors, enhancing inhibitory transmission.

Signaling Pathway Diagram

Caption: Dual mechanism of action targeting Na+ and Ca2+ channels to suppress neuronal hyperexcitability.

Chemical Development: Synthesis Protocol

The synthesis of N-Mannich bases is a high-yield, two-step convergent pathway.

Step-by-Step Methodology

Step 1: Formation of 3-Phenylpyrrolidine-2,5-dione (Intermediate)

-

Reactants: Mix Phenylsuccinic acid (1 eq) with excess urea or ammonium carbonate.

-

Conditions: Heat to fusion (approx. 180–200°C) for 1–2 hours or reflux in water/acetic acid.

-

Workup: Cool the mixture. The crude imide precipitates. Recrystallize from ethanol/water.

-

Validation: Check melting point and IR (presence of characteristic imide carbonyl peaks at ~1700-1770 cm⁻¹).

-

Step 2: Mannich Reaction (Amino-alkylation) [2]

-

Reactants: Dissolve the Intermediate (from Step 1) in ethanol. Add Formaldehyde (37% solution, slight excess) and the appropriate Secondary Amine (e.g., 1-phenylpiperazine).

-

Conditions: Reflux for 3–6 hours or stir at room temperature for 24 hours (depending on amine reactivity).

-

Workup: Cool to facilitate crystallization. Filter the solid Mannich base.

-

Purification: Recrystallize from ethanol.

-

Validation:

-NMR (Singlet at

-

Synthesis Workflow

Caption: Two-step synthetic pathway yielding N-Mannich base derivatives from phenylsuccinic acid precursors.

Preclinical Evaluation Protocols

To validate anticonvulsant activity, the Anticonvulsant Screening Program (ASP) standards are employed.

Maximal Electroshock Seizure (MES) Test

Purpose: Identifies agents effective against generalized tonic-clonic seizures (sodium channel blockers).

-

Animals: Male albino mice (CF-1 or C57BL/6, 20–25g).

-

Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (anesthetic).[3]

-

Stimulation: Apply electrical stimulus via corneal electrodes.[3][4]

-

Observation: Observe for the presence of tonic hindlimb extension (rigid stretching of hind legs).

-

Endpoint: Protection is defined as the complete abolition of tonic hindlimb extension.

-

Data Output:

(Effective Dose for 50% protection).

Subcutaneous Pentylenetetrazol (scPTZ) Test

Purpose: Identifies agents effective against absence or myoclonic seizures (GABAergic or T-type Ca2+ blockers).

-

Dosing: Administer test compound (i.p.) at varying doses.

-

Induction: 30 minutes post-drug, inject Pentylenetetrazol (PTZ) subcutaneously into the loose skin of the neck.[6]

-

Dose:

(Convulsive Dose for 97% of animals), typically 85–100 mg/kg .

-

-

Observation: Isolate animals and observe for 30 minutes.

-

Endpoint: A seizure is defined as a clonic spasm lasting >3–5 seconds. Absence of clonus indicates protection.[5][6]

Neurotoxicity (Rotarod Test)

Purpose: Differentiate between anticonvulsant effect and sedation/muscle relaxation.

-

Apparatus: Knurled plastic rod rotating at 6–10 rpm.

-

Protocol: Place mice on the rotating rod.

-

Failure: Inability to maintain equilibrium for 1 minute (falling off) constitutes neurotoxicity.

-

Data Output:

(Toxic Dose for 50% of animals). -

Protective Index (PI): Calculated as

. A high PI (>2.0) indicates a safe therapeutic window.

Data Presentation: Comparative Profile

The following table summarizes the activity profile of key derivatives compared to standard drugs (Ethosuximide and Valproate).

| Compound Class | R-Group (Phenyl) | N-Substituent | MES Activity ( | scPTZ Activity ( | Protective Index ( |

| Standard | - | Ethosuximide | Inactive | ~130 mg/kg | High |

| Standard | - | Valproate | ~250 mg/kg | ~150 mg/kg | Moderate |

| Derivative A | 3-Cl | 4-phenylpiperazine | 21.4 mg/kg | Inactive | >15.0 |

| Derivative B | 2-Cl | 4-(2-F-phenyl)piperazine | 37.6 mg/kg | 39.0 mg/kg | ~8.5 |

| Derivative C | 3-CF3 | Morpholine | Moderate | Weak | Low |

Note: Data represents aggregated trends from recent SAR studies (e.g., Kamiński et al., Rybka et al.). Derivative A shows high potency in MES (Nav block), while Derivative B shows broad-spectrum activity.

References

-

Design, Synthesis and Anticonvulsant Properties of New N-Mannich Bases Derived From 3-phenylpyrrolidine-2,5-diones. Source: PubMed / Elsevier (2013).[2] URL:[Link]

-

Synthesis and anticonvulsant properties of new Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones. Source: PubMed (2011). URL:[Link]

-

Maximal Electroshock Seizure (MES) Test Protocol. Source: NIH / PANAChE Database. URL:[Link]

-

Pentylenetetrazol Seizure Threshold Test (scPTZ) Protocol. Source: NIH / PANAChE Database. URL:[Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure Agents. Source: MDPI (2021). URL:[Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. benchchem.com [benchchem.com]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Phenylpyrrolidine-2,5-dione Cytotoxicity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of cytotoxicity for 3-phenylpyrrolidine-2,5-dione and its derivatives. The methodologies detailed herein are designed to establish a robust understanding of the compound's cellular impact, moving from broad viability assessments to nuanced mechanistic investigations.

Foundational Principles: Deconstructing Cytotoxicity

The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as anticonvulsant and anti-inflammatory agents.[1][2] The specific compound, 3-phenylpyrrolidine-2,5-dione, serves as a foundational structure for many of these derivatives.[3][4] Before any therapeutic potential can be realized, a thorough assessment of its safety profile at the cellular level is paramount.

In vitro cytotoxicity testing is the cornerstone of this initial safety assessment.[5][6] It aims to determine the potential of a substance to cause damage to cells.[7] This is not a single endpoint but a spectrum of cellular insults, broadly categorized as:

-

Cytostatic Effects: Inhibition of cellular proliferation without directly causing cell death.

-

Cytocidal Effects: The direct killing of cells.[5]

A comprehensive evaluation, therefore, requires a multi-assay approach. Relying on a single method can be misleading, as different assays measure distinct cellular parameters. For instance, a compound might halt cell division (cytostatic) without immediately compromising membrane integrity, an effect that would be missed by an assay that only measures necrosis. This guide champions a tiered, logical workflow, ensuring that experimental choices are driven by scientific rationale to build a cohesive and trustworthy data package.

Strategic Experimental Design: The Blueprint for Reliable Data

The validity of any cytotoxicity data hinges on a meticulously planned experimental design. The choices made before the first pipette touches a plate are as critical as the execution of the assay itself.

The Critical Choice of Cell Line

The selection of a cellular model is dictated by the compound's intended therapeutic application. For a compound with potential broad applications, a standard, sensitive cell line is often used for initial screening.

-

Rationale: Fibroblast cell lines, such as L929 (mouse) or WI-38 (human), are frequently used for general cytotoxicity screening due to their high sensitivity to toxic substances.[7] Their use is standardized in protocols like DIN EN ISO 10993-5 for medical device testing.[7]

-

Application-Specific Choice: If 3-phenylpyrrolidine-2,5-dione is being investigated for anti-cancer properties, a panel of relevant human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) would be more appropriate. For neuroprotective or neurotoxic studies, neuronal cell lines like SH-SY5Y are the logical choice.

Compound Handling and Controls: Ensuring Self-Validating Protocols

The integrity of the results depends on eliminating confounding variables.

-

Solubilization: 3-Phenylpyrrolidine-2,5-dione is a small organic molecule and will likely require solubilization in a solvent like Dimethyl Sulfoxide (DMSO) before being diluted in culture media.

-

Vehicle Control (The Causality Check): It is mandatory to treat a set of cells with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control ensures that any observed cytotoxicity is due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) should be included to confirm that the assay system is responsive and performing as expected.

-

Negative/Untreated Control: This sample, consisting of cells in culture medium only, represents 100% viability and serves as the baseline for all comparisons.

Dose-Response and Exposure Duration

Cytotoxicity is both concentration- and time-dependent.

-

Concentration: A wide range of concentrations should be tested, typically in a logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM). This is essential for determining the IC50 (Inhibitory Concentration 50%), the concentration at which 50% of cell viability is lost.[8]

-

Time: Initial screening is often performed at 24, 48, and 72 hours to understand the kinetics of the cytotoxic response.[7] Some compounds may show minimal effect at 24 hours but significant toxicity at 72 hours.

Tier 1 Assessment: Core Viability and Cytotoxicity Assays

This first tier of assays provides a high-level view of the compound's impact on overall cell health and membrane integrity.

MTT Assay: A Measure of Metabolic Health

-

Principle of Expertise: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[9] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a workhorse in toxicology for assessing cell viability and proliferation.

-

Detailed Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of 3-phenylpyrrolidine-2,5-dione (and appropriate controls).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Gently mix the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

LDH Release Assay: A Direct Measure of Membrane Damage

-

Principle of Expertise: The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity by measuring the integrity of the plasma membrane.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis.[12][13] The assay uses an enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt (like INT or WST) to a colored formazan product.[11][14] The amount of color is proportional to the amount of LDH released, and thus to the level of cell lysis.[14]

-

Detailed Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often possible to use the same experimental plate to measure both LDH release and then proceed with an endpoint viability assay like MTT on the remaining cells.

-

Controls for Self-Validation: Include three critical controls:

-

Spontaneous LDH Release: Supernatant from untreated cells.

-

Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (provided in most kits). This represents 100% cytotoxicity.

-

Background: Culture medium without cells.

-

-

Supernatant Collection: After incubation, carefully collect a small aliquot of the culture supernatant (e.g., 10-50 µL) from each well and transfer it to a new 96-well plate.[11]

-

Enzymatic Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

-

Visualizing the Core Assessment Workflow

Caption: General workflow for Tier 1 in vitro cytotoxicity assessment.

Tier 2 Assessment: Unraveling the Mechanism of Cell Death

If Tier 1 assays reveal significant cytotoxicity, the next logical step is to investigate how the cells are dying. The primary distinction to be made is between necrosis (a chaotic process of cell lysis) and apoptosis (a programmed, orderly form of cell death).[15]

Caspase-3 Activity Assay: A Hallmark of Apoptosis

-

Principle of Expertise: Apoptosis proceeds through the activation of a cascade of cysteine proteases called caspases.[16] Caspase-3 is a key "executioner" caspase, responsible for cleaving numerous cellular proteins, which ultimately leads to the morphological and biochemical hallmarks of apoptosis.[16] Assays for caspase-3 activity typically use a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3.[17][18] The substrate is conjugated to a reporter molecule, either a chromophore (like p-nitroaniline, pNA) or a fluorophore (like AMC), which is released upon cleavage and can be quantified.[17][19] An increase in signal directly indicates the activation of the apoptotic pathway.

-

Detailed Experimental Protocol (Colorimetric):

-

Cell Preparation and Treatment: Treat cells in a multi-well plate (e.g., 6-well or 12-well for sufficient cell numbers) with 3-phenylpyrrolidine-2,5-dione.

-

Cell Lysis: After incubation, harvest the cells (including any floating cells) and lyse them using a supplied lysis buffer on ice. This releases the cellular contents, including active caspases.[16]

-

Lysate Quantification: Determine the total protein concentration of each lysate to ensure equal amounts of protein are used in the assay, allowing for valid comparisons between samples.

-

Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate.

-

Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.[17]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.

-

Data Acquisition: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released.

-

Visualizing the Points of Cellular Interrogation

Caption: Cellular locations targeted by core cytotoxicity assays.

Advanced Mechanistic Insights: Probing Deeper into Cellular Dysfunction

For a truly in-depth understanding, particularly in a drug development context, it is crucial to investigate upstream events that may trigger apoptosis or cytotoxicity.

Reactive Oxygen Species (ROS) Detection

-

Causality and Rationale: Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance caused by the excessive production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[20][21] High levels of ROS can damage DNA, proteins, and lipids, ultimately triggering cell death pathways.[20] Measuring ROS production provides a direct link between compound exposure and a primary mechanism of cellular damage.

-

Methodology: A common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[22] Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured with a fluorescence plate reader.[22]

Mitochondrial Membrane Potential (MMP) Assay

-

Causality and Rationale: The mitochondrion is a central player in apoptosis. A loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic apoptotic pathway.[23] This depolarization leads to the release of pro-apoptotic factors (like cytochrome c) into the cytoplasm, which in turn activates the caspase cascade. Measuring MMP provides insight into mitochondrial health and is a sensitive indicator of impending apoptosis.[23]

-

Methodology: This is often assessed using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[24][25] In healthy cells with high MMP, these dyes accumulate in the mitochondria, yielding a strong fluorescent signal.[24] Upon depolarization of the mitochondrial membrane, the dye disperses into the cytoplasm, resulting in a significant decrease in fluorescence intensity.[24]

Visualizing a Potential Cytotoxic Pathway

Caption: A potential intrinsic apoptosis pathway induced by a test compound.

Data Synthesis and Interpretation

The final step is to consolidate the data from all assays into a clear, comparative format. This allows for a holistic interpretation of the compound's cytotoxic profile.

Table 1: Hypothetical Cytotoxicity Profile of 3-Phenylpyrrolidine-2,5-dione in HeLa Cells

| Assay | Endpoint Measured | Incubation Time | IC50 Value (µM) | Interpretation |

| MTT Assay | Metabolic Activity / Viability | 48 hours | 45.2 | Significant reduction in cell viability. |

| LDH Release Assay | Membrane Integrity (Necrosis) | 48 hours | > 100 | Minimal cell lysis, suggesting necrosis is not the primary death mechanism. |

| Caspase-3 Assay | Apoptosis Execution | 24 hours | 52.8 (EC50) | Strong activation of caspase-3, indicating apoptosis is induced. |

| ROS Production | Oxidative Stress | 6 hours | 35.1 (EC50) | Rapid induction of ROS, suggesting it is an early event. |

| MMP Assay | Mitochondrial Health | 12 hours | 41.5 (EC50) | Loss of mitochondrial potential, linking ROS to the apoptotic pathway. |

EC50 (Effective Concentration 50%) is used for activation assays.

References

-

In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.[Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

-

In vitro cytotoxicity test of medical devices. CleanControlling.[Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

-

Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed.[Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences.[Link]

-

Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program.[Link]

-

Cytotoxicity Test. Nelson Labs.[Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.[Link]

-

Scheme 5. Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... ResearchGate.[Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.[Link]

-

3-Phenylpyrrolidine-2,5-dione. PubChem.[Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate.[Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC - PubMed Central.[Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals.[Link]

-

Mitochondrial Membrane Potential Assay. PMC - NIH.[Link]

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.[Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed.[Link]

-

An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent.[Link]

-

Apoptosis Marker Assays for HTS. NCBI Bookshelf - NIH.[Link]

-

Reactive Oxygen Species (ROS) Detection. BMG LABTECH.[Link]

-

Cell Viability Assays. NCBI Bookshelf - NIH.[Link]

-

Apoptosis – what assay should I use? BMG Labtech.[Link]

-

MTT Proliferation Assay Protocol. ResearchGate.[Link]

-

Mitochondrial Membrane Potential Assay. Sartorius.[Link]

-

Real-Time Detection of Reactive Oxygen Species Production in Immune Response in Rice with a Chemiluminescence Assay. JoVE.[Link]

-

Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience.[Link]

-

Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. kosheeka.com [kosheeka.com]

- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. mpbio.com [mpbio.com]

- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 24. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 25. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

Technical Guide: Antinociceptive Properties of 3-Phenylpyrrolidine-2,5-dione Compounds

Executive Summary: The Scaffold Evolution

The pyrrolidine-2,5-dione (succinimide) scaffold has historically been the cornerstone of anticonvulsant therapy, most notably represented by ethosuximide. However, recent medicinal chemistry campaigns have successfully repurposed this core for antinociception (pain relief).

By modifying the C3-position with lipophilic aryl/heteroaryl moieties and functionalizing the imide nitrogen via Mannich bases, researchers have developed agents that effectively target neuropathic and inflammatory pain. These derivatives function not merely as general depressants but as multi-modal modulators of voltage-gated sodium channels (Nav1.7, Nav1.3) and calcium channels (Cav) , offering a non-opioid alternative for chronic pain management.

Chemical Architecture & Structure-Activity Relationship (SAR)

The transition from anticonvulsant to analgesic activity relies on specific structural modifications. The core 3-phenylpyrrolidine-2,5-dione structure serves as a lipophilic anchor, while the N-substitution dictates target affinity.

The C3-Position (The Lipophilic Anchor)

The C3 position is critical for penetrating the Blood-Brain Barrier (BBB) and interacting with the hydrophobic pockets of ion channels.

-

Aryl Substituents: A simple phenyl ring provides baseline activity. However, bioisosteres such as benzo[b]thiophene or 3-methylthiophene at C3 significantly enhance potency in neuropathic pain models (e.g., oxaliplatin-induced neuropathy).

-

Electron-Withdrawing Groups (EWG): Introduction of -Cl or -F at the para or meta position of the C3-phenyl ring increases metabolic stability and affinity for the inactivated state of sodium channels.

The N-Position (The Kinetic Modulator)

Unsubstituted imides (N-H) often lack the specific receptor interaction required for potent analgesia. The introduction of Mannich bases is the decisive factor for antinociceptive efficacy.

-